[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl)sulfanyl]acetonitrile
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Overview
Description
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile is a complex organic compound known for its unique spirocyclic structure. This compound is part of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline family, which is recognized for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one, which is then reacted with orthoformic acid ethyl ester or carbon disulfide to produce the desired compound .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of common reagents such as hydrazine hydrate and orthoformic acid ethyl ester .
Chemical Reactions Analysis
Types of Reactions
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Alkylation and acylation reactions can introduce various substituents onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Alkylating agents: Methyl iodide, ethyl iodide, allyl bromide, benzyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various alkylated derivatives, which exhibit different biological activities .
Scientific Research Applications
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential antitumor and antiviral activities.
Mechanism of Action
The mechanism of action of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its antitumor activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one
- 9-mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one
Uniqueness
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile is unique due to its spirocyclic structure, which imparts distinct biological activities compared to other compounds in the same family.
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclohexane]-13-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C20H19N5OS/c21-10-11-27-19-24-23-18-22-16-14-7-3-2-6-13(14)12-20(8-4-1-5-9-20)15(16)17(26)25(18)19/h2-3,6-7H,1,4-5,8-9,11-12H2,(H,22,23) |
InChI Key |
KHZIRJDZSZTMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)NN=C5SCC#N |
Origin of Product |
United States |
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